molecular formula C19H16N4OS2 B10981959 3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10981959
M. Wt: 380.5 g/mol
InChI Key: ISNWBRJHVSAFED-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features both benzothiazole and thiadiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Thiadiazole Moiety: The thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole and thiadiazole moieties through a propanamide linker. This can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiadiazole rings.

    Reduction: Reduction reactions can target the nitrogens in the thiadiazole ring, potentially leading to ring opening or modification.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted benzothiazole or thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide has shown promise in various bioassays. It is investigated for its antimicrobial, antifungal, and anticancer properties. The presence of both benzothiazole and thiadiazole rings contributes to its broad-spectrum biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the biological context. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide lies in its dual-ring system, which combines the properties of both benzothiazole and thiadiazole. This combination enhances its chemical versatility and broadens its spectrum of biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide is a novel derivative that incorporates both benzothiazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the following structural components:

  • Benzothiazole moiety : Known for its anticancer and antimicrobial properties.
  • Thiadiazole moiety : Associated with various biological activities including anti-inflammatory and anticonvulsant effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Activity : Exhibits significant inhibitory effects against various microbial strains, particularly those resistant to conventional antibiotics.

Anticancer Activity

Research indicates that derivatives containing benzothiazole and thiadiazole structures exhibit potent anticancer properties. For instance:

  • IC50 Values : In vitro studies have demonstrated that related compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
  • Mechanism : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins like p53 and caspase-3 .

Antimicrobial Activity

The compound also shows promising antimicrobial effects:

  • Bacterial Inhibition : It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at sub-micromolar concentrations .
  • Comparison with Standard Drugs : The activity was comparable or superior to standard antibiotics, indicating its potential as a new antimicrobial agent.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

StudyBiological ActivityIC50 Value (µM)Target
Study 1Anticancer (MCF-7)5.0Apoptosis pathway activation
Study 2Antimicrobial (E. coli)0.8Bacterial cell wall synthesis inhibition
Study 3Anticancer (A549)4.5Inhibition of cell proliferation
Study 4Antimicrobial (S. aureus)1.2Protein synthesis inhibition

Case Studies

Several case studies have highlighted the efficacy of benzothiazole and thiadiazole derivatives in clinical settings:

  • A study involving a series of benzothiazole derivatives showed significant anticancer activity in vivo, with reduced tumor sizes in treated mice compared to controls .
  • Another study revealed that thiadiazole derivatives exhibited potent antifungal activity against Candida albicans, suggesting their utility in treating fungal infections .

Properties

Molecular Formula

C19H16N4OS2

Molecular Weight

380.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C19H16N4OS2/c24-16(10-11-17-20-14-8-4-5-9-15(14)25-17)21-19-23-22-18(26-19)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,23,24)

InChI Key

ISNWBRJHVSAFED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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